N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the reaction of 5-bromo-1,7-dimethyl-2-oxoindoline-3-carbaldehyde with 2-(4-methoxyphenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N’-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide can be compared with other indole derivatives, such as:
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications .
Properties
Molecular Formula |
C19H18BrN3O4 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H18BrN3O4/c1-11-8-12(20)9-15-17(19(25)23(2)18(11)15)22-21-16(24)10-27-14-6-4-13(26-3)5-7-14/h4-9,25H,10H2,1-3H3 |
InChI Key |
SWWMHPNISLDRCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=O)COC3=CC=C(C=C3)OC)O)C)Br |
Origin of Product |
United States |
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